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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

Cat. No.: B15558520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

pyrazine-2-amidoxime derivatives, focusing on their antimicrobial activities. The information is

compiled from published experimental data to assist researchers in the design and

development of novel therapeutic agents.

Comparative Biological Activity
The following tables summarize the in vitro antimicrobial activity of a series of pyrazine-2-
amidoxime derivatives. The data highlights the impact of various substitutions on the

amidoxime moiety on their efficacy against Mycobacterium tuberculosis, other bacterial strains,

and fungi.

Table 1: Tuberculostatic Activity of Pyrazine-2-Amidoxime Derivatives against Mycobacterium

tuberculosis H37Rv
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Compound R R1 R2 MIC (µg/mL)

1 H - - >100

2 CH3 - - >100

5 H CH3 CH3 100

6 H C2H5 C2H5 50

7 H n-C3H7 n-C3H7 25

8 H n-C4H9 n-C4H9 25

9 H \multicolumn{2}{c }{Pyrrolidino} 50

10 H \multicolumn{2}{c }{Piperidino} 25

11 H \multicolumn{2}{c }{Morpholino} 50

12 H \multicolumn{2}{c

}{4-

Methylpiperazino

}

50

13 H \multicolumn{2}{c

}{4-

Phenylpiperazino

}

50

14 H \multicolumn{2}{c

}{4-

Benzylpiperazino

}

50

15 H \multicolumn{2}{c

}

{Hexamethylenei

mino}

25

16 H C2H5 C6H5 50

17 H CH3 C6H5CH2 50

18 H CH3 2-pyridyl 100

19 CH3 \multicolumn{2}{c }{Piperidino} 100

20 CH3 \multicolumn{2}{c }{Morpholino} 100
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Data sourced from Gobis K, et al. (2006).[1]

Structure-Activity Relationship for Tuberculostatic Activity: The unsubstituted amidoxime

(Compound 1) and its O-methyl derivative (Compound 2) were inactive. However, substitution

on the amidoxime nitrogen with various secondary amines led to compounds with significant

tuberculostatic activity. The most potent compounds (7, 8, 10, and 15) exhibited a MIC of 25

µg/mL. This suggests that the presence of lipophilic N-substituents on the amidoxime group is

crucial for antimycobacterial activity.

Table 2: Antibacterial and Antifungal Activity of Pyrazine-2-Amidoxime (PAOX)

Microorganism Strain MIC (mM) MBC/MFC (mM)

Enterococcus hirae ATCC 8043 5.79 5.79

Staphylococcus

aureus
ATCC 6538 5.79 5.79

Escherichia coli ATCC 8739 5.79 5.79

Proteus vulgaris ATCC 6896 5.79 5.79

Pseudomonas

aeruginosa
ATCC 9027 5.79 5.79

Candida albicans ATCC 4635 0.58 5.79

Data sourced from Ogryzek M, et al. (2016).[2][3]

Activity of the Parent Compound: Pyrazine-2-amidoxime (PAOX) demonstrated broad-

spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative

bacteria at a concentration of 5.79 mM.[2] Notably, it exhibited significantly higher inhibitory

activity against the yeast Candida albicans (MIC = 0.58 mM), although its fungicidal

concentration was the same as its bactericidal concentration.[3]

Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and

further investigation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25779323/
https://www.benchchem.com/product/b15558520?utm_src=pdf-body
https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://bio-protocol.org/exchange/minidetail?id=2544196&type=30
https://www.benchchem.com/product/b15558520?utm_src=pdf-body
https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://bio-protocol.org/exchange/minidetail?id=2544196&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Pyrazine-2-Amidoxime Derivatives (5-18)
This protocol describes the synthesis of N-substituted pyrazine-2-carboxamidoxime derivatives.

Step 1: Synthesis of Pyrazine-2-carboxamidoxime (1) A solution of pyrazinecarbonitrile (0.1

mol), hydroxylamine hydrochloride (0.15 mol), and sodium carbonate (0.075 mol) in 100 mL of

ethanol-water (1:1) is refluxed for 2 hours. After cooling, the precipitate is filtered, washed with

water, and recrystallized from ethanol.

Step 2: Synthesis of N-Hydroxy-pyrazine-2-carbimidoyl chloride (3) Pyrazine-2-

carboxamidoxime (1) (0.05 mol) is dissolved in 100 mL of 2M hydrochloric acid at room

temperature. The solution is cooled to 0-5°C, and a solution of sodium nitrite (0.05 mol) in 20

mL of water is added dropwise while maintaining the temperature below 5°C. The resulting

precipitate is filtered, washed with cold water, and dried.

Step 3: Synthesis of N-Substituted Pyrazine-2-carboxamidoximes (5-18) A solution of the

appropriate secondary amine (0.02 mol) in 30 mL of ethanol is cooled to 0-5°C. To this, N-

hydroxy-pyrazine-2-carbimidoyl chloride (3) (0.01 mol) is added portion-wise. The reaction

mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue

is treated with a 5% sodium bicarbonate solution. The product is then extracted with

chloroform, and the organic layer is dried over anhydrous magnesium sulfate. After evaporation

of the solvent, the crude product is recrystallized from an appropriate solvent.
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Step 1: Synthesis of Pyrazine-2-carboxamidoxime (1)

Step 2: Synthesis of Imidoyl Chloride (3)

Step 3: Synthesis of N-Substituted Derivatives (5-18)

Pyrazinecarbonitrile

Reflux

Hydroxylamine
Ethanol/Water

Pyrazine-2-carboxamidoxime (1)

Cool, Filter, Recrystallize

Reaction_2

HCl

cluster_1

N-Hydroxy-pyrazine-2-carbimidoyl chloride (3)

NaNO2 (aq)
0-5°C

Reaction_3

Secondary Amine
Ethanol, 0-5°C

Workup

Stir 24h

N-Substituted Pyrazine-2-
carboxamidoximes (5-18)

Evaporate, NaHCO3 wash,
Extract, Recrystallize

cluster_2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for
Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

3. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

To cite this document: BenchChem. [Comparative Analysis of Pyrazine-2-Amidoxime
Derivatives: A Guide to Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15558520#structure-activity-
relationship-sar-studies-of-pyrazine-2-amidoxime-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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